Chiral Purity: Defined (R)-Stereochemistry vs. Racemic Mixtures and (S)-Enantiomer
The compound is supplied as a single, defined (R)-enantiomer with a reported purity of 98% . This is in direct contrast to a racemic mixture (which is 50% active (R)-enantiomer and 50% unwanted (S)-enantiomer) or the separate (S)-enantiomer (CAS 1932087-42-7). Procurement of the defined (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution, which is a critical step in the synthesis of enantiopure pharmaceuticals like the orexin receptor antagonist suvorexant [1]. The enantiomeric purity is a key specification for any downstream application requiring stereochemical fidelity [2].
| Evidence Dimension | Stereochemical Purity / Isomeric Composition |
|---|---|
| Target Compound Data | >98% (R)-enantiomer |
| Comparator Or Baseline | Racemic Mixture: 50% (R)-, 50% (S)-; (S)-enantiomer: 100% (S)-enantiomer |
| Quantified Difference | 100% enrichment of the desired (R)-enantiomer vs. 50% in a racemate |
| Conditions | Chemical purity specification as provided by vendor |
Why This Matters
Procurement of the single, defined (R)-enantiomer eliminates the need for an additional chiral resolution step, saving significant time and cost in the synthesis of stereochemically complex pharmaceutical candidates.
- [1] Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Patent US20190010141A1. https://eureka.patsnap.com/patent-US20190010141A1 View Source
- [2] Fanter L, et al. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorg Med Chem. 2017;25(17):4778-4799. PMID: 28764962. View Source
